Biotin-PEG9-amine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

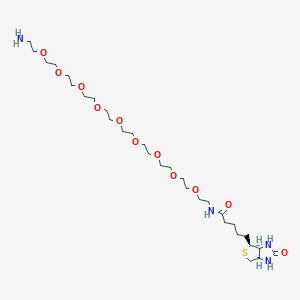

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58N4O11S/c31-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-24-22-44-20-18-42-16-14-40-12-10-38-8-6-32-28(35)4-2-1-3-27-29-26(25-46-27)33-30(36)34-29/h26-27,29H,1-25,31H2,(H,32,35)(H2,33,34,36)/t26-,27-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIKHSATVJGWOI-YCVJPRETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58N4O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746292 | |

| Record name | N-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-yl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960132-48-3 | |

| Record name | N-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-yl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biotin-PEG9-amine: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Biotin-PEG9-amine, a versatile bifunctional linker molecule increasingly utilized in biomedical research and drug development. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, structure, and applications, with a focus on experimental protocols for bioconjugation.

Introduction to this compound

This compound is a chemical compound that integrates a biotin (B1667282) molecule with a nine-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a primary amine group. This unique structure leverages the high-affinity interaction between biotin and avidin (B1170675) (or streptavidin) for detection and purification purposes, while the hydrophilic PEG linker enhances solubility and reduces steric hindrance. The terminal amine group provides a reactive site for covalent attachment to various molecules, making it a valuable tool in bioconjugation.[1][2][3] It is particularly noted for its application as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[4][5]

Chemical Structure and Properties

The chemical structure of this compound consists of three key components: the biotin moiety, a PEG spacer with nine ethylene (B1197577) glycol units, and a terminal primary amine.

Chemical Structure:

-

Biotin Moiety: A vitamin (B7) with a valeric acid side chain.

-

PEG Spacer: A flexible, hydrophilic chain of nine repeating ethylene glycol units (-(CH₂CH₂O)₉-).

-

Amine Group: A terminal primary amine (-NH₂) that serves as a reactive handle for conjugation.

The IUPAC name for this compound is N-(29-amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide.

Quantitative Data Summary:

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | References |

| CAS Number | 960132-48-3 | |

| Chemical Formula | C₃₀H₅₈N₄O₁₁S | |

| Molecular Weight | 682.87 g/mol | |

| Exact Mass | 682.3800 | |

| Purity | >98% | |

| Appearance | White to off-white solid or powder | |

| Solubility | Soluble in water | |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark place. |

Experimental Protocol: Protein Biotinylation using an NHS Ester of a Carboxylic Acid and this compound

This protocol outlines a general procedure for conjugating a carboxylic acid-containing molecule (activated as an NHS ester) to a protein, followed by the attachment of this compound. This two-step process is a common strategy in bioconjugation.

3.1. Materials and Reagents:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

Carboxylic acid-containing molecule

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

This compound

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting spin column or size-exclusion chromatography column for purification

3.2. Experimental Procedure:

Step 1: Activation of Carboxylic Acid with NHS/EDC

-

Dissolve the carboxylic acid-containing molecule in anhydrous DMSO or DMF.

-

Add a 1.5-fold molar excess of both NHS and EDC to the carboxylic acid solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.

Step 2: Conjugation of Activated Molecule to Protein

-

Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

Add the freshly prepared NHS ester solution to the protein solution. The molar ratio of the NHS ester to the protein should be optimized, but a 20-fold molar excess is a common starting point. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for an additional 15 minutes at room temperature.

-

Remove the excess unreacted NHS ester and byproducts by dialysis or using a desalting column.

Step 3: Biotinylation with this compound

-

The product from Step 2, now a protein-linker conjugate, will have a free amine group from the this compound linker. This step assumes the initial carboxylic acid was intended to link to the protein, and now the biotin is being attached. Correction: The protocol should be a one-step reaction where the protein's primary amines are targeted by an NHS-activated Biotin-PEG derivative.

Revised and Corrected Experimental Protocol: Direct Protein Biotinylation with a Pre-activated Biotin-PEG9-NHS Ester

This revised protocol details the more common and direct method of labeling a protein with a commercially available N-hydroxysuccinimide (NHS) ester of Biotin-PEG9.

3.2. Revised Experimental Procedure:

-

Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine, as they will compete with the reaction.

-

Biotinylation Reagent Preparation: Immediately before use, dissolve the Biotin-PEG9-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive and readily hydrolyzes.

-

Biotinylation Reaction: Add a calculated amount of the Biotin-PEG9-NHS ester solution to the protein solution. A 20-fold molar excess of the biotin reagent is a typical starting point for labeling antibodies. The final volume of the organic solvent should be less than 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

-

Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column, size-exclusion chromatography, or dialysis.

-

Determination of Biotin Incorporation (Optional): The degree of biotinylation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the direct protein biotinylation workflow.

Caption: Workflow for direct protein biotinylation.

Signaling Pathway Illustration

While this compound is a tool for bioconjugation and not directly involved in signaling pathways, it can be used to label components of a pathway for study. The following is a generic representation of a signaling cascade that could be investigated using biotinylated probes.

Caption: A generic cell signaling pathway.

This technical guide provides a foundational understanding of this compound for researchers. For specific applications, further optimization of the described protocols may be necessary.

References

Biotin-PEG9-Amine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Biotin-PEG9-amine is a heterobifunctional linker molecule that combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with the advantageous properties of a nine-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure makes it an invaluable tool in various bioconjugation and drug delivery applications. The terminal primary amine group allows for covalent attachment to a wide range of molecules, including proteins, peptides, and other biomolecules, while the biotin moiety serves as a robust tag for detection, purification, and targeted delivery. This technical guide provides an in-depth overview of the molecular weight, properties, and common applications of this compound, complete with experimental protocols and visual diagrams to aid researchers in its effective utilization.

Core Properties and Specifications

This compound is a well-characterized compound with consistent physical and chemical properties. Its key specifications are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Weight | 682.87 g/mol | [1][2] |

| Chemical Formula | C₃₀H₅₈N₄O₁₁S | [2][3] |

| CAS Number | 960132-48-3 | [3] |

| Appearance | White to off-white solid or powder | |

| Solubility | Soluble in water and organic solvents like DMSO and DMF | |

| Purity | Typically >95% or >98% | |

| Storage Conditions | Store at -20°C for long-term stability |

Key Applications

The unique architecture of this compound lends itself to a variety of applications in research and drug development. The PEG spacer enhances the solubility and reduces the immunogenicity of the conjugated molecule, while the biotin tag allows for strong and specific interactions with avidin or streptavidin.

Proteolysis Targeting Chimeras (PROTACs)

This compound is frequently employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. In this context, one end of the this compound linker is attached to a ligand that binds the target protein, while the other end is conjugated to a ligand for an E3 ligase.

Protein Biotinylation and Labeling

The primary amine group on this compound allows for its straightforward conjugation to proteins, typically through reactions with activated carboxyl groups (e.g., NHS esters) on the protein surface. This process, known as biotinylation, is a fundamental technique for:

-

Protein Purification: Biotinylated proteins can be efficiently captured using avidin or streptavidin-conjugated beads.

-

Immunoassays: In techniques like ELISA and Western blotting, biotinylated proteins can be detected with high sensitivity using streptavidin-enzyme conjugates.

-

Cell Surface Labeling: The hydrophilicity of the PEG spacer makes this compound suitable for labeling proteins on the surface of living cells for subsequent analysis.

Experimental Protocols

Protocol 1: General Protein Biotinylation using this compound and EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a protein with available carboxyl groups using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) chemistry.

Materials:

-

Protein of interest in a suitable amine-free buffer (e.g., MES or PBS, pH 6.0-7.4)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.

-

Activation of Carboxyl Groups:

-

Prepare fresh solutions of EDC and NHS in anhydrous DMSO or DMF at a concentration of 10 mg/mL.

-

Add a 50-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation with this compound:

-

Dissolve this compound in the Activation Buffer.

-

Add a 20- to 50-fold molar excess of this compound to the activated protein solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Characterization: Confirm the extent of biotinylation using a suitable assay, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Conclusion

This compound is a versatile and powerful tool for researchers and drug development professionals. Its well-defined chemical structure and advantageous properties facilitate a wide range of applications, from fundamental research in protein interactions to the development of novel therapeutics like PROTACs. The provided technical information and experimental protocols serve as a valuable resource for the effective implementation of this compound in various scientific endeavors.

References

Biotin-PEG9-amine: A Versatile Tool in Modern Biomedical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG9-amine is a heterobifunctional linker that has emerged as a critical component in a wide array of biomedical research applications. This molecule uniquely combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with the advantageous properties of a nine-unit polyethylene (B3416737) glycol (PEG) spacer. The terminal amine group provides a reactive handle for covalent conjugation to various biomolecules and surfaces. This guide delves into the core applications of this compound, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in leveraging this versatile tool for their scientific endeavors.

The structure of this compound features a biotin moiety for specific targeting, a hydrophilic PEG9 chain that enhances solubility and reduces steric hindrance, and a primary amine for conjugation. The PEG linker is particularly crucial as it not only improves the pharmacokinetic profiles of conjugated molecules but also provides the necessary spatial separation for effective biomolecular interactions.

Core Applications of this compound

The unique properties of this compound have led to its widespread adoption in several key areas of biomedical research, including targeted drug delivery, the development of Proteolysis Targeting Chimeras (PROTACs), and various immunoassay formats.

Targeted Drug Delivery

This compound serves as an effective targeting ligand for delivering therapeutic agents to cells and tissues that overexpress biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT).[1] This strategy is particularly relevant in oncology, as many cancer cells exhibit upregulated biotin uptake to meet their increased metabolic demands.[2] The conjugation of cytotoxic drugs to this compound can significantly enhance their therapeutic index by increasing their concentration at the tumor site while minimizing systemic toxicity.[2]

The PEG9 linker in this context is crucial for improving the solubility and circulation half-life of the drug conjugate, protecting it from rapid clearance and enzymatic degradation.[3]

Quantitative Data on Biotin-Targeted Drug Delivery:

| Parameter | Value | Cell Line | Drug Conjugate | Reference |

| Increase in Cytotoxicity | > 60-fold | A2780 (sensitive ovarian carcinoma) | Camptothecin-PEG-biotin | [2] |

| Increase in Cytotoxicity | ~ 30-fold | A2780/AD (multidrug-resistant ovarian carcinoma) | Camptothecin-PEG-biotin |

Signaling Pathway Modulation by Biotin-Targeted Drugs:

One of the key signaling pathways implicated in cancer is the NF-κB pathway, which plays a crucial role in inflammation, cell survival, and proliferation. Some targeted therapies are designed to inhibit this pathway. This compound can be used to deliver inhibitors of the NF-κB pathway specifically to cancer cells.

References

- 1. References | Biopharma PEG [biochempeg.com]

- 2. Enhancing the anticancer efficacy of camptothecin using biotinylated poly(ethylene glycol) conjugates in sensitive and multidrug-resistant human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]

Function of the terminal amine group in Biotin-PEG9-amine

An In-depth Technical Guide to the Function and Application of the Terminal Amine Group in Biotin-PEG9-amine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a heterobifunctional linker that leverages three critical components: a high-affinity biotin (B1667282) tag, a hydrophilic 9-unit polyethylene (B3416737) glycol (PEG) spacer, and a reactive terminal primary amine group. The primary amine is the lynchpin for covalent conjugation, enabling the attachment of the biotin-PEG moiety to a vast array of molecules and surfaces. This guide provides a detailed examination of the amine group's function, the chemical principles of its reactivity, comprehensive experimental protocols for its use, and its application in key scientific workflows.

Core Concepts: The Molecular Architecture

The utility of this compound is derived from the distinct function of each of its components:

-

Biotin Moiety: A vitamin derivative renowned for its extraordinarily strong and specific non-covalent interaction with avidin (B1170675) and streptavidin proteins.[1][2] This property is the foundation for numerous detection, purification, and immobilization assays.[3]

-

Polyethylene Glycol (PEG9) Spacer: This nine-unit PEG linker imparts several crucial advantages. It significantly increases the hydrophilicity and aqueous solubility of the reagent and its conjugates.[4] Furthermore, the flexible spacer minimizes steric hindrance between the biotin tag and the conjugated biomolecule, ensuring efficient binding to streptavidin. The PEG linker is also recognized for being non-immunogenic and non-antigenic.

-

Terminal Amine Group (-NH₂): This primary amine serves as the reactive handle for covalent attachment. As a potent nucleophile, it readily forms stable, covalent bonds with various electrophilic functional groups, making it a versatile tool for bioconjugation.

The Chemistry of the Terminal Amine Group

The primary function of the terminal amine is to act as a nucleophile in conjugation reactions, most commonly forming a stable amide bond. This is typically achieved by reacting with an activated carboxylic acid. The most robust and widely used method for this transformation is carbodiimide (B86325) chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two discrete steps:

-

Carboxyl Activation: EDC reacts with a carboxyl group (-COOH) on the target molecule (e.g., a protein, nanoparticle, or functionalized surface) to form a highly reactive but unstable O-acylisourea intermediate.

-

NHS Ester Formation: To prevent hydrolysis of the unstable intermediate, NHS is added. It displaces the EDC group to form a semi-stable, amine-reactive NHS ester. This intermediate is significantly more resistant to hydrolysis in aqueous solutions than the O-acylisourea intermediate, allowing for a more efficient subsequent reaction.

-

Amide Bond Formation: The terminal primary amine of this compound performs a nucleophilic attack on the carbonyl carbon of the NHS ester. This results in the formation of a highly stable amide bond, covalently linking the this compound to the target molecule and releasing NHS as a byproduct.

The logical workflow for this key chemical reaction is visualized below.

Quantitative Data and Reaction Parameters

Effective conjugation requires careful control of reaction parameters. The following tables summarize key quantitative data gathered from literature and technical documentation.

Table 1: Molar Ratio and Stoichiometry

| Parameter | Recommended Value | Target Molecule Example | Result | Source |

|---|---|---|---|---|

| Molar Excess of Biotin-NHS Reagent | 20-fold | IgG Antibody | 4-6 biotin tags per antibody | |

| Molar Excess of Biotin-PEG-Aldehyde | 5 to 10-fold | General Proteins | Sufficient conjugation |

| PEG Reagent to Protein Ratio | 1:1 to 5:1 | BSA, Lysozyme | 51% to >99% conjugation efficiency | |

Table 2: Key Reaction Conditions

| Parameter | Condition | Rationale | Source |

|---|---|---|---|

| Activation pH (EDC/NHS) | pH 4.5 - 7.2 | Optimal for NHS ester formation; minimizes hydrolysis. | |

| Conjugation pH (Amine Reaction) | pH 7.0 - 8.5 | Primary amines are deprotonated and sufficiently nucleophilic. | |

| NHS Ester Half-Life (Hydrolysis) | ~4-5 hours at pH 7.0, 0°C | Reaction should be performed promptly after activation. | |

| NHS Ester Half-Life (Hydrolysis) | ~10 minutes at pH 8.6, 4°C | Higher pH significantly accelerates hydrolysis, competing with the desired amine reaction. |

| Quenching Reagents | Hydroxylamine (B1172632), Tris, Glycine, 2-Mercaptoethanol | Stops the reaction by consuming unreacted NHS esters or EDC. | |

Detailed Experimental Protocol: EDC/NHS Conjugation

This protocol provides a general two-step method for covalently conjugating this compound to a protein or other carboxyl-containing molecule.

5.1 Materials Required

-

Target Molecule: Protein, peptide, or other molecule with available carboxyl groups (e.g., 1-10 mg/mL).

-

This compound: Dissolved in an appropriate solvent (e.g., DMSO or water).

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0. (Do not use carboxylate or amine buffers like acetate (B1210297) or Tris at this stage).

-

Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-8.0. (Do not use primary amine buffers like Tris).

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl): Prepare fresh.

-

Sulfo-NHS (N-hydroxysulfosuccinimide): Prepare fresh.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine.

-

Purification: Desalting column (e.g., SpinOUT™ GT-600) equilibrated with storage buffer (e.g., PBS).

5.2 Step-by-Step Procedure

-

Preparation: Equilibrate EDC and Sulfo-NHS powders to room temperature before opening to prevent condensation. Prepare the target molecule in ice-cold Activation Buffer.

-

Activation of Carboxyl Groups:

-

Immediately before use, prepare EDC and Sulfo-NHS solutions in Activation Buffer. A typical starting concentration is 10 mg/mL for each.

-

Add the EDC solution to the target molecule solution to a final concentration of 2-4 mM.

-

Immediately add the Sulfo-NHS solution to a final concentration of 5-10 mM.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation with this compound:

-

Add this compound to the activated molecule solution. The optimal molar ratio depends on the target and desired labeling density but a 10- to 50-fold molar excess of the biotin reagent over the target molecule is a common starting point.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add Quenching Solution to the reaction mixture to a final concentration of 10-50 mM (e.g., add hydroxylamine to 10 mM).

-

Incubate for 15 minutes at room temperature to hydrolyze any remaining unreacted NHS esters.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted this compound and reaction byproducts by passing the solution through a desalting column.

-

Collect fractions containing the purified biotinylated conjugate. Confirm biotin incorporation using an assay like the HABA method if desired.

-

Store the purified conjugate in an appropriate storage buffer, typically at 4°C or frozen at -20°C.

-

Applications and Experimental Workflows

The versatility of the amine group in this compound enables its use in numerous advanced applications.

6.1 Application: Surface Immobilization for Biosensors

This compound is used to functionalize surfaces (e.g., gold, silica, nanoparticles) for biosensing and affinity capture assays. The amine group allows for covalent attachment to a carboxyl-functionalized surface, presenting the biotin moiety outwards to specifically capture streptavidin-conjugated probes.

6.2 Application: Targeted Drug Delivery

In drug delivery, this compound can be conjugated to nanoparticles, liposomes, or drug molecules. The biotin acts as a targeting ligand, directing the therapeutic payload to cancer cells that overexpress biotin receptors, thereby enhancing efficacy and reducing off-target effects.

Conclusion

The terminal amine group of this compound is a powerful and versatile functional group that is central to its role as a bioconjugation reagent. Its well-defined reactivity, particularly through EDC/NHS chemistry, allows for the stable and efficient labeling of a wide range of biomolecules, nanoparticles, and surfaces. By providing a covalent attachment point, the amine group enables researchers to harness the high-affinity biotin-streptavidin interaction for countless applications in diagnostics, therapeutics, and fundamental biological research. A thorough understanding of its chemical properties and reaction parameters is essential for leveraging this reagent to its full potential.

References

Methodological & Application

Application Notes and Protocols for Labeling Primary Amines with Biotin-PEG9

These application notes provide a detailed protocol for the covalent attachment of a Biotin-PEG9 moiety to proteins and other biomolecules containing primary amines. This process, known as biotinylation, is a cornerstone technique for researchers, scientists, and drug development professionals, enabling a wide range of applications from affinity purification to immunoassays.[1][][3]

Introduction

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule, such as a protein or antibody.[3] The exceptionally strong and specific non-covalent interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin (Ka = 10¹⁵ M⁻¹) is harnessed for various detection, purification, and immobilization applications.[4] Biotin-PEG9 reagents incorporate a nine-unit polyethylene (B3416737) glycol (PEG) spacer arm between the biotin molecule and the reactive group. This PEG spacer enhances the water solubility of the labeling reagent and the resulting conjugate, and its length helps to minimize steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin.

The most common strategy for labeling primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides) involves the use of N-hydroxysuccinimide (NHS) esters of Biotin-PEG9. These reagents react efficiently with deprotonated primary amines in a slightly alkaline pH environment (pH 7.2-8.5) to form stable amide bonds.

Experimental Protocols

Protocol 1: Biotinylation of a Protein with Biotin-PEG9-NHS Ester

This protocol provides a general procedure for the biotinylation of a protein in solution. The molar ratio of the biotin reagent to the protein may need to be optimized to achieve the desired level of biotin incorporation while preserving protein activity.

Materials:

-

Protein to be labeled (in an amine-free buffer)

-

Biotin-PEG9-NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or another amine-free buffer.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine (B1666218).

-

Purification column (e.g., desalting spin column, dialysis cassette, or size-exclusion chromatography column).

Procedure:

-

Preparation of Protein Sample:

-

Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer such as PBS prior to labeling. This can be achieved by dialysis or using a desalting column.

-

-

Preparation of Biotin-PEG9-NHS Ester Stock Solution:

-

Allow the vial of Biotin-PEG9-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution of the biotin reagent by dissolving it in anhydrous DMSO or DMF. The NHS ester is moisture-sensitive and will hydrolyze, so do not prepare stock solutions for long-term storage.

-

-

Calculation of Reagent Volume:

-

The extent of biotinylation can be controlled by adjusting the molar ratio of the biotin reagent to the protein. A 20-fold molar excess of the biotin reagent is a common starting point for a 2 mg/mL protein solution. For more dilute protein solutions, a higher molar excess may be required.

-

Example Calculation for a 20-fold Molar Excess:

-

Volume of Biotin Reagent (µL) = (Molar excess of Biotin / [Protein in mg/mL]) * (MW of Protein in kDa / MW of Biotin Reagent in g/mol) * (Volume of Protein Solution in µL) * 0.1

-

-

-

Biotinylation Reaction:

-

Add the calculated volume of the 10 mM Biotin-PEG9-NHS Ester stock solution to the protein solution. The volume of the organic solvent should ideally be less than 10% of the total reaction volume to avoid protein precipitation.

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. Longer incubation times are generally not harmful to the reaction but may affect protein stability.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction).

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Biotinylated Protein:

-

Remove excess, unreacted Biotin-PEG9-NHS Ester and the quenching reagent by dialysis against PBS or by using a desalting spin column. This step is crucial to prevent interference in downstream applications that utilize streptavidin binding.

-

-

Storage:

-

Store the purified biotinylated protein under the same conditions that are optimal for the unlabeled protein.

-

Protocol 2: Alternative - Labeling Carboxyl Groups with Biotin-PEG9-amine

While the primary focus is on labeling amines, this compound itself can be used to label molecules with accessible carboxyl groups (-COOH), such as those on aspartate and glutamate (B1630785) residues or at the C-terminus of proteins. This reaction is mediated by a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) to enhance coupling efficiency.

Brief Principle: EDC activates the carboxyl group, which then reacts with the primary amine of this compound to form a stable amide bond.

Data Presentation

The following tables summarize key parameters for the biotinylation reaction.

Table 1: Recommended Molar Excess of Biotin Reagent

| Protein Concentration | Recommended Molar Fold Excess of Biotin Reagent | Expected Biotin Incorporation per Antibody |

|---|---|---|

| 10 mg/mL | ≥ 12-fold | ~8-12 molecules |

| 2 mg/mL | ≥ 20-fold | 3-5 molecules |

| 0.2 - 0.5 mg/mL | 50-fold | 1-3 molecules |

Data derived from general protein biotinylation protocols.

Table 2: Reaction Conditions

| Parameter | Condition | Notes |

|---|---|---|

| Reaction Buffer | Amine-free buffer (e.g., PBS) | Buffers containing primary amines like Tris or glycine will compete with the labeling reaction. |

| pH | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines. |

| Incubation Time | 30-60 minutes at Room Temperature or 2 hours on ice | Longer incubation is possible but may affect protein stability. |

| Quenching Reagent | 50-100 mM Tris or Glycine | Added to stop the reaction by consuming unreacted NHS ester. |

Visualization of Workflow and Principles

Troubleshooting

Table 3: Common Issues and Solutions

| Issue | Possible Cause | Suggested Solution |

|---|---|---|

| Low Biotinylation Efficiency | - Hydrolyzed NHS-ester reagent.- Presence of primary amines in the buffer.- Insufficient molar excess of biotin reagent. | - Use a fresh vial of the reagent.- Perform buffer exchange into an amine-free buffer.- Increase the molar ratio of biotin to protein. |

| Protein Precipitation | - High concentration of organic solvent from the biotin stock.- Protein instability under reaction conditions. | - Keep the volume of the added biotin stock low (<10% of total reaction volume).- Perform the reaction at a lower temperature (4°C). |

| Loss of Protein Activity | - Biotinylation of critical lysine residues in the active site. | - Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling.- Consider alternative labeling chemistries that target other residues (e.g., sulfhydryls). |

| High Background in Assays | - Incomplete removal of unreacted biotin. | - Ensure thorough purification by dialysis or gel filtration. |

Quantification of Biotin Incorporation

After purification, it is often necessary to determine the degree of biotinylation. Several methods are available:

-

HABA Assay: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method. HABA binds to avidin, producing a color that can be measured at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.

-

Streptavidin Gel Shift Assay: This is a qualitative method where the biotinylated protein is incubated with streptavidin and then analyzed by SDS-PAGE. The binding of the tetrameric streptavidin to the biotinylated protein results in a complex with a higher molecular weight, which appears as a "shifted" band on the gel.

-

Mass Spectrometry: For a precise determination of the number and location of biotin modifications, mass spectrometry can be employed.

References

Step-by-Step Guide to Protein Conjugation with Biotin-PEG9-amine

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein, is a fundamental technique in life sciences.[1][2][3][4] The high-affinity interaction between biotin and streptavidin or avidin (B1170675) is leveraged in a multitude of applications, including protein purification, immunoassays like ELISA and Western blotting, immunohistochemistry, immunoprecipitation, cell surface labeling, and flow cytometry.[1] Biotin-PEG9-amine is a specific biotinylation reagent that incorporates a nine-unit polyethylene (B3416737) glycol (PEG) spacer arm, which enhances the solubility and reduces steric hindrance of the biotinylated molecule. This document provides detailed protocols for conjugating proteins with this compound, focusing on targeting primary amines, a common and effective method for labeling proteins.

Principle of the Reaction

The conjugation of this compound to a protein typically involves the activation of the protein's carboxyl groups (-COOH), found on aspartic and glutamic acid residues, using a carbodiimide (B86325) such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine of this compound to form a stable amide bond. The inclusion of NHS or Sulfo-NHS enhances the efficiency of the reaction by converting the O-acylisourea intermediate into a more stable amine-reactive NHS ester, which then reacts with the amine group of the biotin reagent. This two-step process improves coupling efficiency and allows for better control over the reaction.

Experimental Protocols

Protocol 1: Two-Step Carboxyl-to-Amine Protein Biotinylation using EDC and Sulfo-NHS

This protocol describes the biotinylation of a protein by activating its carboxyl groups and then reacting them with the amine group of this compound.

Materials Required:

-

Protein to be biotinylated (in a buffer free of amines and carboxyls, e.g., MES buffer)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5 or hydroxylamine)

-

Desalting columns or dialysis equipment for purification

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL. It is crucial that the buffer does not contain extraneous primary amines or carboxyls. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

-

Reagent Preparation:

-

Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent condensation of moisture.

-

Immediately before use, prepare a 10 mg/mL solution of EDC in ultrapure water.

-

Immediately before use, prepare a 10 mg/mL solution of Sulfo-NHS in ultrapure water.

-

Dissolve this compound in DMF or DMSO to a concentration of 10 mM.

-

-

Activation of Protein Carboxyl Groups:

-

Add EDC and Sulfo-NHS to the protein solution. The molar excess of EDC and Sulfo-NHS over the protein will need to be optimized, but a starting point is a 2-10 fold molar excess of EDC and a 5-25 fold molar excess of Sulfo-NHS.

-

Incubate the reaction for 15-30 minutes at room temperature.

-

-

Conjugation with this compound:

-

Add the desired molar excess of the dissolved this compound to the activated protein solution. A starting point is a 20 to 50-fold molar excess of the biotin reagent over the protein.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer to facilitate the reaction with the amine.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction:

-

Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM. Hydroxylamine or a buffer containing primary amines like Tris or glycine (B1666218) can be used.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Biotinylated Protein:

-

Remove excess, unreacted biotinylation reagent and byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column. This step is critical to prevent interference in downstream applications.

-

-

Storage:

-

Store the purified biotinylated protein under conditions that are optimal for the non-biotinylated protein.

-

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can lead to intermolecular crosslinking. |

| Molar Excess of EDC | 2 to 10-fold | Optimization is recommended for each protein. |

| Molar Excess of Sulfo-NHS | 5 to 25-fold | Sulfo-NHS stabilizes the active intermediate. |

| Molar Excess of this compound | 20 to 50-fold | The optimal ratio depends on the desired degree of biotinylation. |

| Activation pH | 4.5-6.0 | Optimal for EDC/NHS chemistry. |

| Coupling pH | 7.2-8.5 | Optimal for the reaction with primary amines. |

| Reaction Time (Activation) | 15-30 minutes | |

| Reaction Time (Coupling) | 2 hours at RT or overnight at 4°C | |

| Quenching Reagent Concentration | 10-100 mM |

Determination of Biotin Incorporation

It is often necessary to determine the degree of biotinylation to ensure consistency between batches.

HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method. HABA binds to avidin, producing a color that can be measured at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin present. However, this method has low sensitivity.

Fluorescence-Based Assays: More sensitive methods based on the displacement of a fluorescent reporter from streptavidin are available and require less sample.

Mass Spectrometry: Mass spectrometry can provide a precise determination of the number of biotin molecules attached to the protein.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Biotinylation Efficiency | Inactive reagents (hydrolysis of EDC/Sulfo-NHS). | Use fresh reagents and equilibrate to room temperature before opening. |

| Presence of interfering substances in the buffer. | Perform buffer exchange into an appropriate amine and carboxylate-free buffer. | |

| Insufficient molar excess of biotin reagent. | Increase the molar ratio of this compound to protein. | |

| Protein Precipitation | High concentration of organic solvent from the biotin stock. | Keep the volume of the added biotin stock low (ideally <10% of the total reaction volume). |

| Protein instability under reaction conditions. | Perform the reaction at a lower temperature (4°C). | |

| High Background in Downstream Assays | Incomplete removal of unreacted biotin. | Ensure thorough purification using dialysis or gel filtration. |

| Loss of Protein Activity | Biotinylation of critical residues in the active site. | Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling. Consider alternative labeling chemistries. |

Visualizations

Caption: Experimental workflow for protein biotinylation.

Caption: Signaling pathway in a biotin-streptavidin-based immunoassay.

References

- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 2. Biotinylation – What It Is, How It Works, and Why It Matters in Life Science Research - Amerigo Scientific [amerigoscientific.com]

- 3. Biotinylation: Definition, Applications, Industry Uses [excedr.com]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for Cell Surface Protein Biotinylation using Biotin-PEG9-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of Biotin-PEG9-amine in the specific labeling and subsequent analysis of cell surface proteins. This technique is invaluable for studying protein trafficking, receptor internalization, and identifying cell surface markers, which are critical aspects of cellular biology and drug development.

Introduction

Cell surface proteins are integral to a myriad of cellular functions, including signal transduction, cell-cell adhesion, and transport of molecules across the plasma membrane. The ability to specifically label and isolate these proteins is essential for understanding their roles in both normal physiological processes and in disease states. Biotinylation, the process of covalently attaching biotin (B1667282) to a protein, is a powerful and widely used method for this purpose. The extremely high affinity of biotin for avidin (B1170675) and its derivatives, such as streptavidin, allows for the efficient capture and purification of biotinylated proteins.[1][2][3][4]

This compound is a biotinylating reagent that features a nine-unit polyethylene (B3416737) glycol (PEG) spacer arm terminating in a primary amine. The PEG linker enhances the water solubility of the reagent and provides a long, flexible spacer arm that minimizes steric hindrance, allowing for efficient binding of the biotin moiety to streptavidin.[5] The terminal amine group can be conjugated to carboxyl groups on proteins, but for cell surface labeling, amine-reactive versions of biotin-PEG reagents are more commonly used. This document will focus on the application of amine-reactive biotinylation, where reagents like NHS-Biotin are used to target primary amines on cell surface proteins. The principles and downstream applications described are directly relevant for experiments utilizing biotin-PEGylated compounds.

Principle of the Method

The fundamental principle of cell surface protein biotinylation lies in the use of a membrane-impermeable biotinylating reagent. These reagents react with primary amines (-NH2) found on the N-terminus of proteins and the side chains of lysine (B10760008) residues that are exposed on the extracellular side of the plasma membrane. The reaction is typically carried out at low temperatures (e.g., 4°C) to inhibit endocytosis, ensuring that only proteins on the cell surface are labeled. Following the labeling reaction, any unreacted biotinylation reagent is quenched. The cells are then lysed, and the biotinylated proteins are captured from the total cell lysate using immobilized streptavidin or avidin beads. The captured proteins can then be eluted and analyzed by various downstream methods, such as Western blotting or mass spectrometry.

Experimental Workflow

The overall experimental workflow for cell surface protein biotinylation is a multi-step process that requires careful execution to ensure specificity and reproducibility. The key stages include cell preparation, biotinylation, quenching, cell lysis, affinity purification, and downstream analysis.

References

- 1. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 2. Cell surface protein biotinylation for SDS-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biotinylation | Thermo Fisher Scientific - FR [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy this compound (EVT-520022) | 960132-48-3 [evitachem.com]

Application Notes and Protocols for Biotin-PEG9-Amine in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG9-amine is a heterobifunctional linker that plays a crucial role in the targeted delivery of therapeutic agents. This molecule combines the high-affinity binding of biotin (B1667282) to its receptors, which are often overexpressed on the surface of cancer cells, with the benefits of a polyethylene (B3416737) glycol (PEG) spacer. The PEG linker enhances the solubility and stability of the drug conjugate and provides a flexible arm that minimizes steric hindrance, facilitating the interaction between biotin and its receptor.[1][2] The terminal amine group allows for the covalent attachment of a wide range of therapeutic molecules or drug delivery systems, such as nanoparticles. This document provides detailed application notes and experimental protocols for the use of this compound in targeted drug delivery research.

Mechanism of Action: Biotin-Receptor Mediated Endocytosis

The targeting strategy relies on the specific interaction between biotin and the sodium-dependent multivitamin transporter (SMVT) or other biotin receptors, which are frequently upregulated in various cancer cell types.[3][4] This interaction triggers receptor-mediated endocytosis, a process by which the cell internalizes the biotin-labeled drug or nanoparticle.[5] Once inside the cell, the therapeutic payload can be released to exert its cytotoxic or therapeutic effect. The PEG spacer is critical for extending the biotin moiety away from the surface of the drug carrier, thereby improving its accessibility to the receptor.

Applications in Targeted Drug Delivery

This compound has been successfully utilized to functionalize various drug delivery platforms, including:

-

Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used to encapsulate therapeutic agents. Surface modification with this compound enhances their uptake in cancer cells.

-

Liposomes: These lipid-based vesicles can carry both hydrophilic and hydrophobic drugs. Biotin-PEGylation of liposomes improves their circulation time and targeting efficiency.

-

Dendrimers: Highly branched, well-defined macromolecules that can be functionalized with biotin for targeted delivery.

-

Gold Nanoparticles: Used in both therapeutic and diagnostic applications, biotin functionalization allows for targeted accumulation in tumor tissues.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing biotin-PEG linkers for targeted drug delivery.

Table 1: Physicochemical Characteristics of Biotin-PEG Functionalized Nanoparticles

| Nanoparticle Formulation | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (DL%) | Encapsulation Efficiency (EE%) | Reference |

| PLGA-PEG-Biotin | SN-38 | 180 ± 12 | -5.0 ± 0.43 | 7.96 ± 0.15 | 87.6 ± 1.5 | |

| PLGA (non-targeted) | SN-38 | 170 ± 4 | -9.7 ± 0.3 | 6.76 ± 0.34 | 70.09 ± 5.0 | |

| PLGA-PEG-Biotin | Lutein | < 250 | High (not specified) | Not specified | ~75 | |

| PLGA (non-targeted) | Lutein | < 250 | High (not specified) | Not specified | ~56 | |

| Biotin-conjugated PEG/PCL | Paclitaxel | 88 - 118 | Not specified | Not specified | Not specified |

Table 2: In Vitro Cellular Uptake and Cytotoxicity

| Cell Line | Nanoparticle/Drug Conjugate | Observation | Quantitative Data | Reference |

| OVCAR-3 (Ovarian Cancer) | FITC-conjugated Biotinylated PAMAMG4 Dendrimers | Enhanced uptake compared to normal cells. | 12% higher uptake than in HEK 293T cells. | |

| OVCAR-3 (Ovarian Cancer) | FITC-conjugated Biotinylated PAMAMG4 Dendrimers | Uptake inhibited by free biotin. | Uptake reduced from 90.23% to 78.24% in the presence of 1 mM biotin. | |

| ARPE-19 (Retinal Cells) | Lutein-loaded PLGA-PEG-Biotin Nanoparticles | Higher uptake compared to non-targeted nanoparticles and free lutein. | Data presented graphically, showing significantly higher fluorescence intensity. | |

| HeLa (Cervical Cancer) & MCF-7 (Breast Cancer) | Paclitaxel-loaded Biotin-PEG/PCL Micelles | Higher cytotoxicity compared to non-targeted micelles. | Significantly lower cell viability observed for targeted micelles. |

Table 3: In Vivo Efficacy

| Animal Model | Cancer Type | Treatment | Outcome | Quantitative Data | Reference |

| HeLa Xenograft Mice | Cervical Cancer | Biotin-decorated Gold Nanoparticles with Copper Complex | Significant tumor volume reduction compared to non-targeted nanoparticles. | 3.8-fold reduction in tumor volume. | |

| HeLa Xenograft Mice | Cervical Cancer | Non-targeted Gold Nanoparticles with Copper Complex | Tumor volume reduction. | 2.3-fold reduction in tumor volume. |

Experimental Protocols

Protocol 1: Formulation of Biotin-PEGylated PLGA Nanoparticles

This protocol describes the preparation of drug-loaded PLGA nanoparticles and their surface functionalization with this compound.

Materials:

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Therapeutic drug (e.g., SN-38, Paclitaxel)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

This compound

-

Phosphate-buffered saline (PBS)

Procedure:

-

Nanoparticle Formulation (Oil-in-Water Single Emulsion Solvent Evaporation): a. Dissolve a specific amount of PLGA and the therapeutic drug in an organic solvent like DCM. b. Add the organic phase dropwise to an aqueous solution of PVA while stirring. c. Sonicate the mixture on an ice bath to form an oil-in-water (O/W) emulsion. d. Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent and the formation of solid nanoparticles. e. Collect the nanoparticles by ultracentrifugation and wash them several times with deionized water to remove excess PVA.

-

Surface Functionalization with this compound: a. Resuspend the PLGA nanoparticles in a suitable buffer (e.g., MES buffer, pH 6.0). b. Activate the carboxyl groups on the surface of the PLGA nanoparticles by adding EDC and NHS. Incubate for 15-30 minutes at room temperature. c. Add this compound to the activated nanoparticle suspension and allow it to react for at least 2 hours at room temperature with gentle stirring. d. Quench the reaction by adding a suitable quenching agent (e.g., hydroxylamine). e. Purify the biotinylated nanoparticles by centrifugation and wash them with PBS to remove any unreacted this compound and byproducts.

-

Characterization: a. Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and surface charge of the nanoparticles. b. Drug Loading (DL) and Encapsulation Efficiency (EE): Lyse a known amount of nanoparticles with a suitable solvent to release the encapsulated drug. Quantify the drug amount using techniques like HPLC or UV-Vis spectroscopy. Calculate DL and EE using the following formulas:

- DL (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

- EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 2: In Vitro Cellular Uptake Study

This protocol outlines a method to assess the targeting efficiency of biotinylated nanoparticles using a cancer cell line known to overexpress biotin receptors.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7, 4T1)

-

Complete cell culture medium

-

Fluorescently labeled biotinylated nanoparticles (e.g., encapsulating a fluorescent dye or with a fluorescent tag on the PEG linker)

-

Fluorescently labeled non-targeted (control) nanoparticles

-

Free biotin solution

-

Flow cytometer

-

Confocal microscope

Procedure:

-

Cell Culture: a. Culture the chosen cancer cell line in appropriate culture flasks until they reach 70-80% confluency. b. Seed the cells in multi-well plates (e.g., 24-well plates for flow cytometry, or plates with coverslips for microscopy) and allow them to adhere overnight.

-

Cellular Uptake Assay: a. Prepare different treatment groups:

- Cells treated with fluorescently labeled biotinylated nanoparticles.

- Cells treated with fluorescently labeled non-targeted nanoparticles.

- For competition assay: Pre-incubate cells with a high concentration of free biotin for 30-60 minutes before adding the fluorescently labeled biotinylated nanoparticles.

- Untreated cells (control). b. Add the nanoparticle suspensions to the respective wells at a predetermined concentration and incubate for a specific period (e.g., 1, 2, or 4 hours) at 37°C.

-

Analysis: a. Flow Cytometry: i. After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles. ii. Detach the cells using a suitable enzyme (e.g., trypsin). iii. Resuspend the cells in PBS and analyze them using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of nanoparticle uptake. b. Confocal Microscopy: i. After incubation, wash the cells with PBS. ii. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). iii. Stain the cell nuclei with a nuclear stain (e.g., DAPI). iv. Mount the coverslips on microscope slides and visualize the intracellular localization of the fluorescent nanoparticles using a confocal microscope.

Logical Relationships in Targeted Delivery

The success of this compound in targeted drug delivery is based on a series of logical relationships that lead to enhanced therapeutic efficacy and reduced side effects.

Conclusion

This compound is a versatile and effective tool for the development of targeted drug delivery systems. Its ability to facilitate specific binding to cancer cells via receptor-mediated endocytosis can lead to enhanced therapeutic outcomes and a better safety profile for potent anticancer drugs. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists working in this exciting field of nanomedicine.

References

- 1. mdpi.com [mdpi.com]

- 2. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Biotin-PEG9-Amine Conjugation via NHS Ester Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to molecules such as proteins, peptides, or nucleic acids, is a fundamental technique in biotechnology and drug development.[1] The exceptionally strong and specific interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin is leveraged for various applications, including immunoassays, affinity purification, and targeted drug delivery.[2][]

N-hydroxysuccinimide (NHS) esters are highly reactive compounds ideal for modifying primary amino groups (-NH2) to form stable amide bonds.[4] This chemistry is widely employed for biotinylating biomolecules due to its efficiency and specificity under physiological to slightly alkaline conditions.[5]

The use of a Polyethylene Glycol (PEG) spacer, such as PEG9, between biotin and the reactive group offers several advantages. The PEG linker enhances the water solubility of the biotinylated molecule, reduces steric hindrance for subsequent binding to streptavidin, and can minimize non-specific interactions. This document provides detailed protocols and application notes for the conjugation of a molecule of interest containing an NHS ester with Biotin-PEG9-amine.

Chemical Principle

The core of this bioconjugation technique is the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

The reaction is highly pH-dependent. At a pH below 7, primary amines are protonated, rendering them non-nucleophilic and thus unreactive. Conversely, at a high pH, the NHS ester is prone to hydrolysis, where it reacts with water instead of the amine, reducing the conjugation efficiency. The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.

Key Experimental Parameters

Successful conjugation of this compound to a molecule containing an NHS ester is dependent on several critical parameters. The following table summarizes the recommended ranges and conditions compiled from various protocols.

| Parameter | Recommended Range/Value | Notes |

| Protein/Molecule Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to more efficient conjugation. |

| Reaction Buffer | Amine-free buffers (e.g., PBS, Bicarbonate, Borate, HEPES) | Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target molecule for reaction with the NHS ester and should be avoided. |

| Reaction pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often recommended as a starting point to balance amine reactivity and NHS ester hydrolysis. |

| This compound Stock Solution | 10 - 50 mg/mL in anhydrous DMSO or DMF | Prepare the solution fresh before each use as NHS esters are susceptible to hydrolysis. |

| Molar Excess of this compound | 5 to 20-fold molar excess over the NHS-ester containing molecule | This should be optimized to achieve the desired degree of labeling. |

| Incubation Time | 30 - 60 minutes at room temperature or 2 hours at 4°C | Longer incubation times at lower temperatures can be gentler on sensitive proteins. |

| Quenching Reagent | 10 - 100 mM Glycine or Tris buffer | Added to stop the reaction by consuming any unreacted NHS ester. |

| Purification Method | Dialysis or Gel Filtration (e.g., Sephadex G-25) | Essential for the removal of unreacted biotin to prevent interference in downstream applications. |

Experimental Protocols

Preparation of Reagents

-

Molecule Solution: Prepare the molecule containing the NHS ester in an appropriate amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL. If the molecule is in a buffer containing primary amines, a buffer exchange must be performed prior to starting the conjugation.

-

This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL. Ensure the solvent is anhydrous to prevent hydrolysis of the NHS ester.

Conjugation Reaction

-

Add the desired molar excess of the this compound stock solution to the solution of the NHS ester-containing molecule while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. For sensitive proteins, incubation at 4°C for a longer duration may be preferable.

Quenching the Reaction

-

To terminate the conjugation reaction, add a quenching reagent containing primary amines. A common choice is to add Tris or glycine buffer to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is consumed.

Purification of the Biotinylated Conjugate

The removal of unreacted this compound is critical for downstream applications.

-

Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) at 4°C. Perform at least three buffer changes over 24 hours.

-

Gel Filtration (Desalting Column): For a faster purification, use a desalting column (e.g., Sephadex G-25) equilibrated with the desired buffer to separate the larger biotinylated conjugate from the smaller, unreacted this compound.

Visualizations

Caption: NHS Ester Reaction Mechanism.

Caption: Experimental Workflow for Biotinylation.

Caption: Application in a Detection Assay.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Conjugation Yield | NHS Ester Hydrolysis: The NHS ester is sensitive to moisture and can hydrolyze before reacting with the amine. | Prepare the this compound stock solution in anhydrous solvent immediately before use. Avoid repeated freeze-thaw cycles. |

| Suboptimal pH: The pH of the reaction buffer is too low (protonated amines) or too high (increased hydrolysis). | Ensure the reaction pH is within the optimal range of 7.2-8.5. | |

| Presence of Primary Amines in Buffer: Buffers like Tris or glycine compete with the target molecule. | Perform a buffer exchange to an amine-free buffer before starting the conjugation. | |

| Protein Aggregation | High Degree of Labeling: Excessive modification of surface amines can lead to protein aggregation. | Optimize the molar ratio of this compound to the NHS ester molecule. Perform pilot reactions with varying molar ratios. |

| Buffer Conditions: The buffer may not be optimal for the stability of the protein. | Ensure the buffer composition and pH are suitable for maintaining the protein's stability. | |

| High Background in Assays | Incomplete Removal of Unreacted Biotin: Free biotin competes with the biotinylated conjugate in downstream applications. | Ensure thorough purification using dialysis with multiple buffer changes or by using a desalting column. |

| Loss of Protein Activity | Biotinylation of Critical Residues: Modification of lysine (B10760008) residues within the active site of an enzyme or a binding interface can lead to a loss of biological activity. | Reduce the molar excess of the this compound to achieve a lower degree of labeling. Consider alternative labeling chemistries that target different functional groups. |

References

Application Notes and Protocols for Biotin-PEG9-amine in Pull-Down Assays and Affinity Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG9-amine is a versatile bioconjugation reagent that combines the high-affinity binding of biotin (B1667282) to streptavidin with a nine-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This hydrophilic PEG linker enhances the solubility of labeled molecules and minimizes steric hindrance, making the biotin moiety more accessible for binding to streptavidin-coated supports.[3][4] These characteristics make this compound an ideal tool for a range of applications, including protein labeling, pull-down assays for studying protein-protein interactions, and affinity chromatography for the purification of biomolecules.[2] The primary amine group on the PEG linker allows for straightforward conjugation to various molecules, such as proteins, peptides, and small molecule drugs, typically through reactions with N-hydroxysuccinimide (NHS) esters to form stable amide bonds.

Key Applications and Advantages:

-

Pull-Down Assays: this compound is extensively used to isolate and identify binding partners of a specific protein or molecule of interest (the "bait"). The bait is first biotinylated and then incubated with a cell lysate or protein mixture. The resulting complexes are captured using streptavidin-coated beads, and the interacting "prey" proteins are subsequently eluted and identified, often by mass spectrometry.

-

Affinity Chromatography: This reagent is also valuable for the purification of target molecules. By immobilizing a biotinylated ligand onto a streptavidin-based chromatography resin, a highly specific affinity matrix can be created for the capture and purification of the corresponding binding partner from a complex mixture.

-

Target Identification and Validation: In drug discovery, this compound can be conjugated to a small molecule drug to facilitate the identification of its cellular targets. These "chemical probes" are used in pull-down assays to isolate and subsequently identify the proteins that bind to the drug.

-

PROTAC Development: this compound can serve as a component of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific proteins.

Quantitative Data Summary

While specific quantitative data for this compound can vary depending on the experimental context, the following table summarizes typical parameters and expected outcomes based on established biotin-streptavidin systems and protein biotinylation protocols.

| Parameter | Typical Value/Range | Notes |

| Biotin-Streptavidin Dissociation Constant (Kd) | ~10⁻¹⁵ M | This extremely high affinity ensures a very stable interaction, crucial for efficient capture in pull-down and affinity chromatography. |

| Protein Biotinylation Molar Ratio (Reagent:Protein) | 10:1 to 50:1 | A 20-fold molar excess is a common starting point for labeling antibodies (1-10 mg/mL), typically resulting in 4-6 biotin molecules per antibody. This ratio should be optimized for each specific protein to balance labeling efficiency with the preservation of protein function. |

| Labeling Reaction Time | 30-60 minutes at room temperature or 2 hours on ice | Incubation times can be adjusted based on the reactivity of the protein and the desired degree of labeling. |

| Pull-Down Incubation Time | 1-4 hours at 4°C | This allows for sufficient time for the biotinylated bait to interact with its binding partners in the lysate. Longer incubation times may increase yield but can also lead to higher non-specific binding. |

| Affinity Chromatography Binding Capacity | >10 µg biotinylated BSA/µL resin | This is a typical capacity for high-capacity streptavidin agarose (B213101) and can be used to estimate the amount of resin needed for a specific application. |

Experimental Protocols

Protocol 1: Biotinylation of a Protein with this compound

This protocol describes the general procedure for labeling a purified protein containing primary amines (e.g., lysine (B10760008) residues) with this compound via an NHS ester intermediate.

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) crosslinker

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis cassette

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

Preparation of NHS-activated this compound:

-

In a microcentrifuge tube, dissolve this compound and a 1.2-fold molar excess of both NHS and DCC in anhydrous DMF or DMSO.

-

Allow the reaction to proceed for at least 1 hour at room temperature to generate the NHS ester of this compound. This activated reagent should be used immediately.

-

-

Protein Preparation:

-

Ensure the purified protein is in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing Tris or glycine (B1666218) must be avoided as they will compete for reaction with the NHS ester.

-

-

Biotinylation Reaction:

-

Add the freshly prepared NHS-activated this compound solution to the protein solution. A 20-fold molar excess of the biotin reagent is a good starting point. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.

-

-

Quenching the Reaction:

-

Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

-

Incubate for 15 minutes at room temperature.

-

-

Removal of Excess Biotin Reagent:

-

Separate the biotinylated protein from unreacted biotin reagent and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

-

Quantification and Storage:

-

Determine the concentration of the biotinylated protein using a standard protein assay (e.g., BCA assay).

-

The degree of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay if required.

-

Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

-

Protocol 2: Pull-Down Assay Using a Biotinylated Bait Protein

This protocol outlines the steps for performing a pull-down assay to identify protein interaction partners of a biotinylated bait protein.

Materials:

-

Biotinylated bait protein (from Protocol 1)

-

Cell lysate containing potential prey proteins

-

Streptavidin-coated magnetic beads or agarose resin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer, high salt buffer, or a solution of free biotin)

-

Microcentrifuge tubes

-

Magnetic rack (for magnetic beads)

Procedure:

-

Preparation of Streptavidin Beads:

-

Resuspend the streptavidin beads and transfer the desired amount to a new microcentrifuge tube.

-

Wash the beads two to three times with wash buffer to remove any preservatives. Use a magnetic rack or centrifugation to separate the beads from the supernatant during washes.

-

-

Immobilization of Biotinylated Bait Protein:

-

Resuspend the washed beads in a suitable binding buffer and add the biotinylated bait protein.

-

Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated protein to bind to the streptavidin beads.

-

Wash the beads three times with wash buffer to remove any unbound bait protein.

-

-

Binding of Prey Proteins:

-

Add the cell lysate to the beads now coupled with the bait protein.

-

Incubate for 1-4 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

-

-

Washing:

-

After incubation, separate the beads from the lysate.

-

Wash the beads three to five times with cold wash buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted by increasing the salt concentration or detergent content.

-

-

Elution:

-

Elute the bound proteins from the beads. Several methods can be used:

-

Denaturing Elution: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes. This method is suitable for subsequent analysis by SDS-PAGE and Western blotting.

-

Competitive Elution: Incubate the beads with a high concentration of free biotin (2-10 mM) to displace the biotinylated bait protein and its interactors. This is a milder elution method that can preserve protein complexes.

-

pH Elution: Use a low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0) to disrupt the protein-protein interactions. The eluate should be immediately neutralized with a high pH buffer.

-

-

-